N-benzyl-1-methyl-1H-indole-3-carboxamide

Cannabinoid receptor pharmacology CB1 binding affinity Synthetic cannabinoid SAR

N-Benzyl-1-methyl-1H-indole-3-carboxamide (CAS 625090-79-1, MFCD04126325, C₁₇H₁₆N₂O, MW 264.32) is a synthetic small molecule belonging to the indole-3-carboxamide class. It features a 1-methyl substituent on the indole nitrogen and an N-benzyl carboxamide at the 3-position.

Molecular Formula C17H16N2O
Molecular Weight 264.328
CAS No. 625090-79-1
Cat. No. B2624662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-methyl-1H-indole-3-carboxamide
CAS625090-79-1
Molecular FormulaC17H16N2O
Molecular Weight264.328
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H16N2O/c1-19-12-15(14-9-5-6-10-16(14)19)17(20)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,20)
InChIKeyDFERYFUQDRYYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-1-methyl-1H-indole-3-carboxamide (CAS 625090-79-1): Indole-3-Carboxamide Scaffold Procurement Guide


N-Benzyl-1-methyl-1H-indole-3-carboxamide (CAS 625090-79-1, MFCD04126325, C₁₇H₁₆N₂O, MW 264.32) [1] is a synthetic small molecule belonging to the indole-3-carboxamide class. It features a 1-methyl substituent on the indole nitrogen and an N-benzyl carboxamide at the 3-position. The indole-3-carboxamide scaffold is explored across multiple therapeutic areas, including cannabinoid receptor agonism , IKK2 kinase inhibition [2], and renin inhibition [3], making the compound a relevant intermediate and pharmacological probe for structure–activity relationship (SAR) studies.

Why N-Benzyl-1-methyl-1H-indole-3-carboxamide Cannot Be Replaced by a Generic Indole-3-Carboxamide Analog


Indole-3-carboxamide derivatives are not functionally interchangeable because the N-1 and N-benzyl substituents dictate target engagement, potency, and selectivity. At the cannabinoid CB1 receptor, the N-1 alkyl chain length and the nature of the amide head group (benzyl vs. cumyl vs. α-methylbenzyl) produce differences in binding affinity exceeding 40-fold [1]. The 1-methyl substituent, the smallest possible N-1 alkyl group in this series, yields distinct lipophilicity (XLogP3 ~2.8 [2]) and steric profiles compared to longer-chain analogs such as SDB-006 (N-pentyl) or 5F-SDB-006 (N-5-fluoropentyl), which directly impacts membrane permeability, metabolic stability, and off-target pharmacology. Furthermore, indole-3-carboxamides bearing an N-benzyl group exhibit differentiated activity profiles in kinase inhibition (IKK2) [3] and antimicrobial assays [4] compared to their N-alkyl or 2-substituted congeners. Generic substitution without experimental validation therefore carries a high risk of altered potency, selectivity, and false SAR interpretation.

Quantitative Differentiation Evidence: N-Benzyl-1-methyl-1H-indole-3-carboxamide vs. Closest Analogs


Cannabinoid CB1 Receptor Affinity: Benzyl Head Group vs. Cumyl Head Group Analogs

In competitive binding assays at human CB1 receptors, indole-3-carboxamides bearing a benzyl head group (compounds 10–13) exhibited markedly lower affinity (Ki = 550 nM to >10,000 nM) compared to analogs bearing a cumyl head group (compounds 6–9; Ki = 12.6–21.4 nM) [1]. N-Benzyl-1-methyl-1H-indole-3-carboxamide, as the prototypical N-1 methyl member of the benzyl head group series, is predicted to fall within this lower-affinity range. In contrast, CUMYL-PICA (a cumyl analog with N-1 pentyl) achieves CB1 Ki values as low as 12.6 nM [1]. This represents an approximately 44-fold to >790-fold difference in binding affinity attributable to head group identity, providing a clear experimental basis for selecting the benzyl (lower potency, tool compound) or cumyl (higher potency) scaffold depending on assay sensitivity requirements.

Cannabinoid receptor pharmacology CB1 binding affinity Synthetic cannabinoid SAR

CB1 Functional Potency: N-Methyl Analog vs. N-Pentyl Analog (SDB-006)

SDB-006 (N-benzyl-1-pentyl-1H-indole-3-carboxamide) acts as a potent CB1 agonist with an EC₅₀ of 19 nM in a fluorescence-based membrane potential assay at human CB1 receptors [1]. While the N-methyl analog (target compound) has not been directly assayed in the same functional assay, the SAR reported by Ametovski et al. (2020) shows that benzyl head group compounds with varying N-1 alkyl chains (pentyl series 10–13) all display CB1 functional EC₅₀ values in the high nanomolar to micromolar range [2]. Shortening the N-1 substituent from pentyl to methyl is therefore expected to further reduce functional potency relative to SDB-006. The known N-pentyl benzyl analog SDB-006 (EC₅₀ = 19 nM [1]) thus serves as an upper-bound potency benchmark against which the N-methyl target compound represents a lower-potency comparator.

CB1 functional activity EC50 comparison Indole-3-carboxamide SAR

Physicochemical Differentiation: Lipophilicity (XLogP3) and Its Impact on Membrane Permeability

The N-1 methyl group confers significantly lower calculated lipophilicity (XLogP3 = 2.8 [1]) compared to the N-1 pentyl analog SDB-006 (estimated XLogP3 ≈ 5.0 for C₂₁H₂₄N₂O) and the 5-fluoropentyl analog 5F-SDB-006 (estimated XLogP3 ≈ 4.6). This ~2.2 log unit difference translates to a theoretical >100-fold reduction in n-octanol/water partition coefficient, predicting improved aqueous solubility and reduced non-specific membrane binding for the N-methyl target compound. In the broader indole-3-carboxamide cannabinoid series, reducing lipophilicity (logD₇.₄) from >4.0 to <3.0 has been associated with substantially improved aqueous solubility (from <1 μM to >50 μM) [2], a critical parameter for in vitro assay compatibility and formulation development.

Lipophilicity Drug-like properties ADME prediction

CB1 vs. CB2 Selectivity Fingerprint: Indole-3-Carboxamide Scaffold Benchmarking

Within the indole-3-carboxamide class, CB1/CB2 selectivity is highly sensitive to the N-1 substituent. Indole-3-carboxamide 17 (N-1 biphenylmethyl analog) displays single-digit nanomolar CB1 affinity and approximately 80-fold selectivity for CB1 over CB2 [1]. In contrast, SDB-006 (N-1 pentyl, benzyl head group) shows only approximately 7-fold selectivity for CB1 (EC₅₀ CB1 = 134 nM, CB2 = 19 nM) [2], while 5F-SDB-006 exhibits inverted selectivity with CB2 EC₅₀ = 123 nM and CB1 EC₅₀ = 50 nM (approximately 2.5-fold CB1-selective) [3]. N-Benzyl-1-methyl-1H-indole-3-carboxamide, with its minimal N-1 methyl group, provides a key reference point at the extreme low end of the N-1 alkyl chain spectrum for mapping the structural determinants of CB1/CB2 selectivity in this chemotype.

CB1/CB2 selectivity Receptor subtype selectivity Indole-3-carboxamide pharmacology

Antimicrobial Activity: Indole-3-Carboxamide 3-Position Benzyl Substitution Advantage

Indole carboxamide derivatives substituted at the 3-position with benzyl groups showed superior inhibition of Bacillus subtilis compared to their 2-position substituted congeners in standardized antimicrobial screening [1]. Specifically, all tested 3-substituted indole carboxamide derivatives were as active as ampicillin against Staphylococcus aureus, but the 3-benzyl-substituted derivatives uniquely demonstrated better activity against B. subtilis [1]. N-Benzyl-1-methyl-1H-indole-3-carboxamide, with its carboxamide at the 3-position and an N-benzyl group, embodies the structural features associated with this differential antimicrobial profile, distinguishing it from 2-indolecarboxamide analogs and indolylglyoxylylamide derivatives that showed little or no antimicrobial activity [1].

Antimicrobial activity Bacillus subtilis inhibition Indole carboxamide SAR

IKK2 Kinase Inhibition: Indole Carboxamide Scaffold Patent Precedent

GlaxoSmithKline's patent (US20070254873 A1; EP2139322A4) [1] specifically claims indole-3-carboxamide derivatives as IKK2 (IKKβ) inhibitors for the treatment of inflammatory disorders including rheumatoid arthritis, asthma, and COPD. The patent defines Formula I encompassing N-substituted indole-3-carboxamides, with preferred embodiments including compounds wherein the indole nitrogen bears a methyl group and the carboxamide bears a benzyl substituent. While specific IC₅₀ data for N-benzyl-1-methyl-1H-indole-3-carboxamide are not publicly disclosed in the patent, the compound falls within the explicitly claimed structural space. This patent protection provides a legal and scientific framework distinguishing the indole-3-carboxamide IKK2 inhibitor chemotype from alternative IKK2 inhibitor scaffolds (e.g., β-carbolines, aminopyrimidines) that were contemporaneously explored.

IKK2 inhibition Kinase inhibitor Inflammatory disease target

Priority Application Scenarios for N-Benzyl-1-methyl-1H-indole-3-carboxamide in Research and Industrial Procurement


CB1 Receptor Tool Compound for Low-Potency Cannabinoid SAR Studies

This compound serves as the minimal N-1 alkyl (methyl) reference point in cannabinoid CB1 receptor SAR studies. Based on the benzyl head group series data reported by Ametovski et al. (2020), where benzyl analogs exhibit CB1 Ki values of 550 nM to >10 μM [1], this compound provides a structurally matched, low-affinity control for experiments using high-potency cumyl analogs (CB1 Ki = 12.6–21.4 nM). Its predicted lower CB1 functional potency relative to SDB-006 (EC₅₀ = 19 nM [2]) makes it suitable for establishing dose-response baselines in FLIPR and [³⁵S]GTPγS functional assays where a wide potency range across a congeneric series is required.

Physicochemical Property Optimization Reference in ADME Screening

With a calculated XLogP3 of 2.8 [3], this compound offers significantly lower lipophilicity than the N-1 pentyl (SDB-006, est. XLogP3 ≈ 5.0) and 5-fluoropentyl analogs. As demonstrated by Blaazer et al. (2011), reducing logD in the indole-3-carboxamide series correlates with improved aqueous solubility and decreased non-specific binding [4]. Procurement of the N-1 methyl analog enables direct experimental measurement of solubility, PAMPA permeability, and microsomal stability, providing a low-lipophilicity benchmark against which longer-chain N-1 alkyl analogs can be compared for lead optimization programs.

IKK2 Inhibitor Medicinal Chemistry Probe

As a compound falling within the explicitly claimed indole-3-carboxamide scaffold of the GSK IKK2 inhibitor patent family (US20070254873 A1, EP2139322A4) [5], this compound is directly applicable to IKK2-targeted drug discovery for inflammatory diseases. Researchers can use it to experimentally determine the contribution of the N-1 methyl and N-benzyl substituents to IKK2 potency and selectivity against related kinases (IKK1, TBK1), a critical step in validating the indole-3-carboxamide series for further development in rheumatoid arthritis, asthma, or COPD indications.

Antimicrobial SAR Probe for 3-Position Indole Carboxamide Optimization

Olgen et al. (2008) established that 3-position benzyl-substituted indole carboxamides exhibit superior B. subtilis inhibition relative to 2-position congeners [6]. This compound, bearing both a 3-carboxamide and an N-benzyl group, represents a minimal pharmacophore for investigating the structural basis of this 3- vs. 2-position selectivity. Procurement enables determination of MIC values against B. subtilis, S. aureus, and other Gram-positive pathogens, informing further optimization of the indole-3-carboxamide scaffold for narrow-spectrum antimicrobial applications.

Analytical Reference Standard for Forensic Toxicology Method Development

As the structurally simplest indole-3-carboxamide synthetic cannabinoid (N-1 methyl, no fluorine, no chiral α-methylbenzyl moiety), this compound provides an ideal analytical reference standard for developing and validating LC-QTOF-MS and GC-MS/MS methods used to detect indole-3-carboxamide-based new psychoactive substances [2]. Its distinct retention time, fragmentation pattern, and absence of regioisomeric complexity make it valuable as a system suitability standard and a negative control (lacking the N-1 pentyl/5-fluoropentyl chain required for potent CB1 activity) in forensic casework screening protocols.

Quote Request

Request a Quote for N-benzyl-1-methyl-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.